molecular formula C13H21NO4 B13913014 (6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

Cat. No.: B13913014
M. Wt: 255.31 g/mol
InChI Key: UILIRDSKQDMMDN-VIFPVBQESA-N
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Description

(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid is a chiral spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring system ([2.5]octane) and a tert-butoxycarbonyl (Boc) protective group at the 5-position. The carboxylic acid moiety at the 6-position and the (6S) stereochemistry make it a valuable intermediate in pharmaceutical synthesis, particularly for constrained peptides and protease inhibitors . Its spiro architecture imposes conformational rigidity, which is advantageous for modulating biological activity and metabolic stability in drug candidates .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-7-13)5-4-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

UILIRDSKQDMMDN-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC[C@H]1C(=O)O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C(=O)O)CC2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Oxidation

  • The process typically begins with a compound of formula (II), where the nitrogen is protected by a group such as tert-butoxycarbonyl.
  • This precursor undergoes oxidation with an appropriate oxidant to yield an intermediate aldehyde or ketone (formula (III)).

Formation of Exocyclic Olefin (Formula (IV))

  • The oxidized intermediate is treated with an alkylene agent to form an exocyclic olefinic double bond.
  • This olefin is critical for the subsequent cyclopropanation step.

Cyclopropanation via Dihalocarbene Addition (Formula (V))

  • The exocyclic olefin is reacted with a dihalocarbene species generated in situ, typically from the thermolysis of trihaloacetate salts such as sodium trichloroacetate or sodium tribromoacetate.
  • The reaction is facilitated by halide salts or phase transfer catalysts (e.g., quaternary ammonium halides).
  • This step yields a dihalogenated cyclopropane intermediate.

Reductive Hydrodehalogenation to Form Spirocyclic Core (Formula (I))

  • The dihalogenated intermediate undergoes reductive hydrodehalogenation using radical initiators and reductive agents such as tris(trimethylsilyl)silane or hypophosphorous acid.
  • Alternatively, single electron transfer reagents like low valent metals (zinc or magnesium) can be used.
  • This step removes halogen atoms and forms the desired spirocyclopropane ring, producing the Boc-protected spirocyclic amino acid.

Optional Hydrolysis and Deprotection

  • Hydrolysis of the ester or protected groups can be conducted to yield the free acid form.
  • Deprotection of the Boc group can be performed under acidic conditions to yield the free amine if required.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Notes
(a) Oxidation Compound (II) Oxidant (unspecified) Compound (III) Formation of aldehyde/ketone intermediate
(b) Alkylation Compound (III) Alkylene agent Compound (IV) Formation of exocyclic olefin
(c) Cyclopropanation Compound (IV) Dihalocarbene (from sodium trichloroacetate or tribromoacetate), halide salts, phase transfer catalyst Compound (V) Dihalogenated cyclopropane intermediate
(d) Reductive hydrodehalogenation Compound (V) Radical initiator + reductive agent (e.g., tris(trimethylsilyl)silane, hypophosphorous acid) or low valent metal (Zn, Mg) Compound (I) Formation of Boc-protected spirocyclic acid
(e) Hydrolysis/deprotection (optional) Compound (I) Acid/base or other conditions Final compound (6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid Removal of protecting groups if needed

Scientific Research Applications

(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spiro Ring Systems

The spirocyclic framework and functional group positioning differentiate the target compound from analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name CAS No. Spiro Ring Functional Groups Similarity Score Key Differences
(6S)-5-Boc-5-azaspiro[2.5]octane-6-carboxylic acid 2920197-96-0 [2.5]octane Boc (5-position), COOH (6-position) Reference Target compound
(6S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid 1129634-44-1 [2.4]heptane Boc (5-position), COOH (6-position) 0.78 Smaller spiro ring ([2.4] vs. [2.5]); increased ring strain
5-Boc-5-azaspiro[2.5]octane-6-carboxylic acid (racemic) 1262396-32-6 [2.5]octane Boc (5-position), COOH (6-position) 0.98 Racemic mixture vs. enantiopure (6S) configuration
Spiro[2.5]octane-6-carboxylic acid AS132171 [2.5]octane COOH (6-position) N/A Lacks Boc group; reduced steric protection
4-Boc-7-hydroxy-4-azaspiro[2.5]octane AS98568 [2.5]octane Boc (4-position), hydroxyl (7-position) N/A Different substituent positions; hydroxyl adds polarity

Key Observations :

  • Stereochemistry : The (6S) configuration is critical for enantioselective interactions in drug targets, unlike racemic mixtures .
  • Functional Groups: The Boc group at the 5-position provides steric protection for the amine, distinguishing it from non-Boc analogs like spiro[2.5]octane-6-carboxylic acid .

Cost and Availability

  • Target Compound : High cost (~$4,000/g for similar spiro compounds) due to enantiopurity and complex synthesis .
  • Racemic Versions : More affordable (e.g., 1262396-32-6 at ~$3,000/g) but require resolution for chiral applications .
  • [2.4]heptane Variant : Similarly priced but less commercially available .

Biological Activity

(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid, also known by its CAS number 2920197-96-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4, with a molecular weight of 255.31 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number2920197-96-0
Purity97%

Research indicates that this compound may exhibit antibacterial properties by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell death in susceptible bacteria.

Antibacterial Efficacy

Recent studies have demonstrated the compound's effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii.

Minimum Inhibitory Concentrations (MICs) :

  • Gram-positive bacteria : MICs range from <0.03125 to 0.25 μg/mL.
  • Gram-negative bacteria : MICs range from 1 to 4 μg/mL.

These results suggest that the compound not only has potent antibacterial effects but also a favorable profile for further development as an antibiotic agent .

Case Studies

  • In vitro Studies : A series of in vitro assays were conducted to evaluate the antibacterial activity of this compound against various bacterial strains. The results indicated a strong correlation between the compound's concentration and its inhibitory effects on bacterial growth.
  • In vivo Efficacy : In a mouse model infected with vancomycin-intermediate Staphylococcus aureus, the compound demonstrated significant protective effects, reducing bacterial load and improving survival rates compared to untreated controls.

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